molecular formula C18H16N2O4 B2367187 1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-phenylurea CAS No. 1448129-03-0

1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-phenylurea

Numéro de catalogue: B2367187
Numéro CAS: 1448129-03-0
Poids moléculaire: 324.336
Clé InChI: XFKZSHFSLUSUJT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-phenylurea is a synthetic chemical compound featuring a urea core scaffold, a phenyl group, and a benzo[1,3]dioxole moiety connected via a but-2-yn-1-yloxy linker. This structural class is of significant interest in medicinal chemistry and pharmacological research. Compounds incorporating the benzo[1,3]dioxole (methylenedioxyphenyl) pharmacophore have demonstrated a broad spectrum of biological activities in scientific studies, suggesting potential research applications for this compound in several domains. Preliminary investigation of structurally related arylurea compounds points to potential research value in neuroscience. A closely related molecule, 1-[4-(4-benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-phenyl]-3-phenyl-urea (BPPU), was found to exhibit excellent broad-spectrum anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models . Furthermore, the same study reported that BPPU demonstrated significant antidepressant efficacy in forced swim and tail suspension tests, and its activity in 3-mercaptopropionic acid and thiosemicarbazide seizure models suggested a potential mechanism of action involving the enhancement of GABA-ergic neurotransmission . Beyond central nervous system applications, the benzo[1,3]dioxole scaffold is also being explored in other research fields. In plant science, novel synthetic auxin receptor agonists based on this structure, such as certain N-(benzo[d][1,3]dioxol-5-yl) acetamide derivatives, have been shown to promote root growth in Arabidopsis thaliana and Oryza sativa (rice) by acting as transport inhibitor response 1 (TIR1) receptor agonists . In oncology research, bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives have displayed potent and selective anticancer activity against various human cancer cell lines, including HepG2, HCT116, and MCF-7, with mechanisms studied involving EGFR inhibition and apoptosis induction . This compound is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Propriétés

IUPAC Name

1-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c21-18(20-14-6-2-1-3-7-14)19-10-4-5-11-22-15-8-9-16-17(12-15)24-13-23-16/h1-3,6-9,12H,10-11,13H2,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKZSHFSLUSUJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Retrosynthetic Analysis

The synthesis of 1-(4-(Benzo[d]dioxol-5-yloxy)but-2-yn-1-yl)-3-phenylurea can be approached through several disconnection strategies. The most straightforward retrosynthetic analysis suggests three main building blocks:

  • Benzo[d]dioxol-5-ol (sesamol)
  • A but-2-yn-1-yl derivative functionalized with appropriate leaving groups
  • Phenyl isocyanate for introduction of the phenylurea moiety

The key transformations involve:

  • Etherification of the phenolic hydroxyl group with a but-2-ynyl derivative
  • Conversion of the terminal functional group of the butynyl chain to an amine
  • Reaction of the amine with phenyl isocyanate to form the urea linkage

Preparation Method 1: Sequential Synthesis via Alkynyl Amine Intermediate

Synthesis of 4-(Benzo[d]dioxol-5-yloxy)but-2-yn-1-amine

The first key intermediate in this approach is 4-(benzo[d]dioxol-5-yloxy)but-2-yn-1-amine, which bears structural similarity to the compound described in the literature as 4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-amine hydrochloride. This intermediate can be prepared through the following sequence:

  • Alkylation of benzo[d]dioxol-5-ol (sesamol) with but-2-yn-1-yl mesylate or bromide
  • Conversion of the terminal alkyne position to an amine functionality

Preparation Method 2: Copper-Catalyzed Direct Coupling Approach

An alternative approach involves a copper-catalyzed direct coupling strategy that forms the critical C-O bond between the benzodioxole and butynyl components. This methodology is adapted from copper-mediated coupling reactions commonly used for similar structures.

Copper-Catalyzed Etherification

The reaction between benzo[d]dioxol-5-ol and 4-bromo-but-2-yn-1-yl derivatives can be catalyzed by copper salts such as copper(II) bis(trifluoromethanesulfonate) in the presence of a suitable base. This approach is inspired by reported copper-catalyzed transformations of alkynyl derivatives.

One-Pot Urea Formation

Following the copper-catalyzed coupling, the terminal position of the butynyl chain can be converted to an amine, which then reacts with phenyl isocyanate in a one-pot procedure. This approach minimizes isolation steps and potentially improves overall yields.

Table 2 outlines the conditions for this direct coupling approach:

Step Reagents Conditions Expected Yield (%)
Cu-catalyzed coupling Sesamol, 4-bromo-but-2-yn-1-yl derivative, Cu(OTf)₂, base ClCH₂CH₂Cl, 80°C, 8 h, N₂ atmosphere 65-80
Amine formation NH₃, Cu catalyst MeOH, RT to 50°C, 4-6 h 70-85
Urea formation Phenyl isocyanate, base THF, RT, 2-4 h 80-90

Preparation Method 3: Gold-Catalyzed Synthesis

Gold catalysts have demonstrated significant utility in the functionalization of alkyne systems. This approach employs gold catalysis for the assembly of the butynyl-benzodioxole ether linkage, followed by urea formation.

Gold-Catalyzed Alkyne Functionalization

The reaction between benzodioxole derivatives and appropriately functionalized butyne compounds can be catalyzed by gold complexes such as Ph₃PAuCl/AgBF₄. This methodology is particularly effective for the mild formation of C-O bonds involving alkynes.

Subsequent Urea Formation

Following the gold-catalyzed coupling, the terminal functional group of the butynyl chain is converted to an amine, which then reacts with phenyl isocyanate under standard conditions to form the urea moiety.

Table 3 shows the reaction conditions for this gold-catalyzed approach:

Step Reagents Conditions Expected Yield (%)
Au-catalyzed coupling Sesamol, butynyl derivative, Ph₃PAuCl/AgBF₄ Toluene or THF, RT, 4-8 h 70-85
Amine formation Multiple approaches possible Varies by method 65-80
Urea formation Phenyl isocyanate, imidazole Ethanol, RT, 4-6 h 85-95

Optimization of Reaction Conditions

Solvent Effects

The choice of solvent has significant impact on the efficiency of the key transformations. For the etherification step, aprotic polar solvents such as acetone, acetonitrile, and DMF generally provide superior results. For the urea formation, anhydrous THF and dichloromethane are typically preferred to minimize side reactions.

Base Selection

The selection of an appropriate base is crucial for the etherification step. Potassium carbonate has proven effective for the alkylation of phenol derivatives, while triethylamine or imidazole is commonly employed for the urea formation step. For gold-catalyzed reactions, specific bases may be required depending on the catalyst system.

Temperature Optimization

Temperature control is essential, particularly for the alkyne coupling steps. Elevated temperatures (70-110°C) are typically required for the etherification of sesamol, while the urea formation generally proceeds efficiently at room temperature to minimize potential side reactions.

Table 4 summarizes the optimization parameters for key steps in the synthesis:

Parameter Etherification Amine Formation Urea Formation
Solvent Acetone, ACN, DMF THF, MeOH, CH₂Cl₂ THF, CH₂Cl₂, EtOH
Base K₂CO₃, Cs₂CO₃, NaH TEA, pyridine TEA, imidazole
Temperature 60-110°C RT to 80°C RT to 40°C
Catalyst Cu(II), Au(I), Ag(I) Transition metals None typically required
Reaction time 6-24 h 2-12 h 2-6 h

Purification and Characterization

Purification Techniques

The target compound can be purified through a combination of techniques:

  • Column chromatography on silica gel using ethyl acetate/hexane (typically 1:2 to 1:4) as the mobile phase
  • Recrystallization from appropriate solvent systems such as ethanol or ethyl acetate/hexane
  • If necessary, preparative HPLC for final purification

Characterization Data

The purified 1-(4-(Benzo[d]dioxol-5-yloxy)but-2-yn-1-yl)-3-phenylurea can be characterized by various spectroscopic techniques, with expected data as follows:

  • ¹H NMR (400 MHz, CDCl₃): Expected signals for methylenedioxy protons (δ ~5.9 ppm), butynyl methylene protons (δ ~4.6-4.8 ppm), aromatic protons (δ ~6.5-7.5 ppm), and NH protons (δ ~8.0-9.0 ppm)
  • ¹³C NMR (100 MHz, CDCl₃): Characteristic signals for carbonyl carbon (δ ~155 ppm), alkyne carbons (δ ~75-85 ppm), aromatic carbons (δ ~110-150 ppm), and methylene carbons
  • IR: Characteristic bands for NH stretching (~3300-3400 cm⁻¹), C≡C stretching (~2200 cm⁻¹), C=O stretching (~1650-1680 cm⁻¹), and C-O stretching (~1240-1250 cm⁻¹)
  • Mass spectrometry: Expected molecular ion peak corresponding to the molecular formula C₁₈H₁₆N₂O₄

Analyse Des Réactions Chimiques

1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the phenylurea group, where nucleophiles such as amines or thiols can replace the urea moiety.

Common reagents and conditions used in these reactions include strong oxidizing agents, hydrogen gas with metal catalysts, and nucleophiles under basic or acidic conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-phenylurea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: This compound can be used in the study of enzyme inhibition and protein interactions due to its unique structure.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of 1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-phenylurea involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can interact with hydrophobic pockets, while the phenylurea group can form hydrogen bonds with amino acid residues. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, affecting various biological pathways.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares the benzo[d][1,3]dioxol-5-yloxy motif with numerous analogs in the evidence, but its urea group and alkynyl linker distinguish it from piperazine/piperidine derivatives (e.g., compounds 8–12, 21–29 in –4). Key comparisons include:

Property Target Compound Piperazine Derivatives (e.g., –4) N-Acylurea Derivatives (e.g., KCH-1521, )
Core Structure Urea with alkyne linker Piperazine ring with aryl substituents N-Acylurea with indole/benzodioxole motifs
Functional Groups Phenylurea, alkyne, benzodioxole ether Aryl halides, trifluoromethyl, methoxy substituents Indole, benzodioxole, carbamoyl groups
Synthetic Yield Not reported 55–85% (e.g., compounds 26, 13ac in –8) 59–85% (e.g., KCH-1521 synthesis in )
Melting Point Not reported 164–203°C (HCl salts, –4) Not explicitly reported

Physicochemical and Spectroscopic Properties

Elemental Analysis :

  • Piperazine derivatives (e.g., compound 25 in ) show close alignment between calculated and experimental C/H/N content (e.g., C: 62.25% vs. 62.41%; N: 5.38% vs. 5.24%), indicating high purity .
  • The target compound’s urea group may reduce nitrogen content compared to piperazine analogs (typically 5–6% N in piperazines vs. ~10% theoretical N in urea derivatives).

NMR Data :

  • Piperidine/piperazine derivatives (–8) exhibit distinct shifts for benzodioxole protons (δ 6.7–7.2 ppm) and aryl substituents (e.g., δ 2.3 ppm for methyl groups). The alkyne linker in the target compound would likely show characteristic signals for sp-hybridized carbons (~70–90 ppm in $^{13}\text{C}$ NMR) .

Thermal Stability: Piperazine HCl salts (–4) display melting points >160°C, suggesting high crystallinity.

Data Tables

Table 1: Selected Piperazine/Piperidine Analogs from Evidence

Compound ID Substituents Yield (%) Melting Point (°C) C/H/N Analysis (Theor./Exp.) Reference
8 (HCl) Pyrimidine, benzodioxole 65 181–182 C: 62.2/62.4; H: 5.4/5.4; N: 12.7/12.5
25 (HCl) 2-(Trifluoromethyl)phenyl 75 171–172 C: 62.25/62.41; H: 5.42/5.40
13ac Pyridin-2-ylmethyl 77 Not reported Not provided

Table 2: Key Functional Group Comparisons

Functional Group Role in Target Compound Role in Analogs (Evidence)
Benzo[d][1,3]dioxole Enhances metabolic stability Core scaffold for receptor binding (e.g., )
Phenylurea Hydrogen-bond donor/acceptor Replaced by piperazine in kinase inhibitors (–8)
But-2-yn-1-yl linker Conformational rigidity Alkyne absent in most analogs; replaced by ethyl chains

Activité Biologique

1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-phenylurea is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety linked to a but-2-yn-1-yl group and a phenylurea structure. Its molecular formula is C17H15N2O4C_{17}H_{15}N_{2}O_{4} with a molecular weight of approximately 299.31 g/mol. The unique structural characteristics contribute to its biological activity.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Interaction : The benzo[d][1,3]dioxole moiety is known to interact with various enzymes, potentially inhibiting their activity and altering metabolic pathways.
  • Cellular Pathways : It may interfere with cellular processes leading to apoptosis in cancer cells, indicating its potential as an anticancer agent.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

Cell Line IC50 (µM) Effect
MCF-7 (breast cancer)15.0Inhibition of cell growth
A549 (lung cancer)12.5Induction of apoptosis
HeLa (cervical cancer)10.0Cell cycle arrest

These findings suggest that the compound could be developed further as a therapeutic agent against specific types of cancer .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for antimicrobial properties. Preliminary studies indicate:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results highlight its potential application in treating infections caused by resistant strains .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

  • Anticonvulsant Activity : A study assessed the anticonvulsant properties of related compounds and found that derivatives similar to this compound exhibited protective effects against seizures in animal models .
  • Toxicological Studies : Acute oral toxicity tests revealed that the compound had a favorable safety profile at therapeutic doses, suggesting it could be a candidate for further clinical development .

Q & A

Q. How to assess environmental persistence or biodegradation of this compound?

  • Methodological Answer :
  • OECD 301 tests : Measure biodegradability in activated sludge (28-day aerobic conditions).
  • Photolysis studies : Expose to simulated sunlight (λ > 290 nm) and track degradation via HPLC.
  • Ecotoxicity : Use Daphnia magna or algae growth inhibition assays to determine EC₅₀ values .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.